molecular formula C6H12O6 B12391878 D-Fructose-d12

D-Fructose-d12

Cat. No.: B12391878
M. Wt: 192.23 g/mol
InChI Key: BJHIKXHVCXFQLS-ZWXXLTAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-d12: is a deuterated form of D-fructose, a ketohexose sugar. The compound is labeled with deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the molecule. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-d12 typically involves the exchange of hydrogen atoms in D-fructose with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The process is optimized to ensure high isotopic purity and yield. The deuterated compound is then purified using techniques such as crystallization and chromatography to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: D-Fructose-d12 undergoes various chemical reactions similar to its non-deuterated counterpart, D-fructose. These reactions include:

    Oxidation: this compound can be oxidized to form D-gluconic acid-d12.

    Reduction: Reduction of this compound can yield D-sorbitol-d12.

    Isomerization: this compound can isomerize to D-glucose-d12 under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used for reduction.

    Isomerization: Basic conditions, such as the use of sodium hydroxide (NaOH), facilitate isomerization.

Major Products:

    Oxidation: D-Gluconic acid-d12

    Reduction: D-Sorbitol-d12

    Isomerization: D-Glucose-d12

Scientific Research Applications

Chemistry: D-Fructose-d12 is widely used in NMR spectroscopy to study the structural and dynamic properties of carbohydrates. The deuterium labeling provides enhanced resolution and sensitivity in NMR spectra.

Biology: In metabolic studies, this compound serves as a tracer to investigate the metabolic pathways of fructose in biological systems. It helps in understanding the role of fructose in various metabolic disorders.

Medicine: this compound is used in clinical research to study the metabolism of fructose in patients with metabolic diseases such as diabetes and obesity. It aids in the development of therapeutic strategies for these conditions.

Industry: In the food industry, this compound is used to study the stability and behavior of fructose in different food products. It helps in optimizing food processing techniques and improving product quality.

Mechanism of Action

The mechanism of action of D-Fructose-d12 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated D-fructose. The deuterium atoms, however, provide a distinct isotopic signature that can be tracked using analytical techniques. This allows researchers to monitor the metabolic fate of fructose and identify specific molecular targets and pathways involved in its metabolism.

Comparison with Similar Compounds

    D-Glucose-d12: Another deuterated sugar used in metabolic studies and NMR spectroscopy.

    D-Galactose-d12: Deuterated form of D-galactose, used in similar applications as D-Fructose-d12.

    D-Mannose-d12: Deuterated mannose, used in carbohydrate research.

Uniqueness: this compound is unique due to its ketohexose structure, which differs from the aldohexose structure of D-glucose and D-galactose. This structural difference influences its reactivity and metabolic pathways, making it a valuable tool for studying specific aspects of fructose metabolism that cannot be addressed using other deuterated sugars.

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.23 g/mol

IUPAC Name

(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentadeuteriooxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D,7D,8D,9D,11D,12D

InChI Key

BJHIKXHVCXFQLS-ZWXXLTAGSA-N

Isomeric SMILES

[2H][C@@](C(=O)C([2H])([2H])O[2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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